2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane
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Overview
Description
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane is an organic compound known for its unique chemical structure and properties. It is a colorless liquid with a sweet odor and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane typically involves the reaction of tert-butyl alcohol with 2-chloroethenyl ether under controlled conditions. The reaction is catalyzed by an acid such as sulfuric acid or methylsulfonic acid. The reaction mixture is then washed with water and purified by distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Ethers or other substituted derivatives.
Scientific Research Applications
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: In the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.
Industry: Used as a solvent in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butoxy-2-ethoxyethane: Another compound with similar structural features but different functional groups.
2-tert-Butoxyethanol: Similar in structure but with different reactivity and applications.
Uniqueness
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various industrial and research applications .
Properties
CAS No. |
142272-80-8 |
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Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
2-[2-chloro-1-[(2-methylpropan-2-yl)oxy]ethenoxy]-2-methylpropane |
InChI |
InChI=1S/C10H19ClO2/c1-9(2,3)12-8(7-11)13-10(4,5)6/h7H,1-6H3 |
InChI Key |
KMBMZFOGYMVMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=CCl)OC(C)(C)C |
Origin of Product |
United States |
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